molecular formula C13H14N2O2 B2531784 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide CAS No. 2361657-96-5

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide

Cat. No. B2531784
M. Wt: 230.267
InChI Key: XAYCTYYEQZXZBT-UHFFFAOYSA-N
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Description

“2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” is a chemical compound. It is a derivative of 3,4-dihydroisoquinoline-2(1H)-carboxamide . These compounds have been studied for their potential as antidepressant and anticonvulsant agents .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been reported in the literature . The specific synthesis process for “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” is not explicitly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” are not explicitly provided in the available resources .

Safety And Hazards

The safety and hazards associated with “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study of “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” and related compounds could include further exploration of their potential as antidepressant and anticonvulsant agents . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)15-6-5-9-3-4-10(13(14)17)7-11(9)8-15/h2-4,7H,1,5-6,8H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCTYYEQZXZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide

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